molecular formula C22H26N2O3 B1230786 Hirsuteine

Hirsuteine

Cat. No.: B1230786
M. Wt: 366.5 g/mol
InChI Key: TZUGIFAYWNNSAO-UHFFFAOYSA-N
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Description

Contextualizing Indole (B1671886) Alkaloids within Pharmaceutical and Chemical Sciences

Indole alkaloids represent a large and structurally diverse class of naturally occurring compounds characterized by the presence of an indole nucleus. This heterocyclic scaffold, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The rich chemical diversity of indole alkaloids, stemming from various biosynthetic pathways, has made them a fertile ground for drug discovery. mdpi.com

Historically, indole alkaloids have played a pivotal role in pharmacology. Compounds like reserpine, an antihypertensive agent, and the anticancer drugs vinblastine (B1199706) and vincristine, have demonstrated the profound therapeutic potential of this class of molecules. nih.gov The exploration of indole alkaloids continues to yield compounds with a wide array of biological activities, including antimicrobial, antiviral, and central nervous system-modulating effects. nih.govtaylorandfrancis.com

Hirsuteine (B1222544) as a Key Indole Alkaloid from the Uncaria Genus

This compound is a prominent indole alkaloid found in plants of the Uncaria genus, which belongs to the Rubiaceae family. researchgate.netresearchgate.net Species of this genus, particularly the hook-bearing stems of Uncaria rhynchophylla, are integral components of traditional Chinese medicine, where they are used to address conditions related to the cardiovascular and central nervous systems. researchgate.netnih.govnih.gov this compound is one of the major bioactive constituents responsible for the pharmacological effects of these traditional remedies. researchgate.netnih.gov It co-occurs with other related alkaloids such as hirsutine (B150204), rhynchophylline, and isorhynchophylline (B1663542). nih.gov

Historical Evolution of Research on this compound and its Related Alkaloids

The scientific investigation into the constituents of Uncaria species has a rich history, driven by their long-standing use in traditional medicine. researchgate.netnih.gov Initial research focused on the isolation and structural elucidation of the primary alkaloids, including this compound and its analogue, hirsutine. researchgate.netamanote.com Subsequent studies have progressively unveiled the diverse pharmacological activities of these compounds. nih.govresearchgate.net Research has demonstrated that this compound and related alkaloids possess a range of effects, including neuroprotective, cardiovascular, and anti-inflammatory properties, thus providing a scientific basis for their traditional applications. nih.govnih.govresearchgate.netnih.gov Modern research employs advanced analytical techniques to understand the metabolism and pharmacokinetics of this compound, further solidifying its importance in natural product chemistry. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUGIFAYWNNSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Abundance and Phytochemical Isolation of Hirsuteine

Distribution and Occurrence within Uncaria Species and Other Botanical Sources

Uncaria rhynchophylla and Other Uncaria Species as Primary Sources

Hirsuteine (B1222544) is a major indole (B1671886) alkaloid found in plants of the Uncaria genus. researchgate.netnih.gov The hook-bearing stems of Uncaria rhynchophylla (Miq.) Miq. ex Havil., known as Gou-Teng in traditional Chinese medicine, are a particularly significant primary source of this compound. xtbg.ac.cnnih.gov

Beyond U. rhynchophylla, this compound has been identified in several other species within the same genus. These include Uncaria hirsuta, Uncaria macrophylla, and Uncaria sessilifructus. nih.gov The presence and concentration of this compound, along with other alkaloids like hirsutine (B150204), rhynchophylline, and isorhynchophylline (B1663542), are defining chemical markers for these plants. nih.govresearchgate.net

Comparative Phytochemical Profiling of this compound in Different Plant Materials

The concentration of this compound is not uniform across different Uncaria species or even within the various parts of a single plant. Comparative studies have shown that this compound is significantly more abundant in Uncaria rhynchophylla and Uncaria hirsuta when compared to at least six other species of the genus. researchgate.net

Furthermore, the distribution of alkaloids varies between the different anatomical parts of the plant. For instance, research on Uncaria rhynchophylla indicates that the roots almost exclusively contain indole alkaloids, with this compound being a predominant compound alongside hirsutine. zobodat.at In contrast, the leaves, lateral branches, and upper stem portions tend to contain higher concentrations of oxindole (B195798) alkaloids like isorhynchophylline and rhynchophylline. zobodat.at The stems with hooks, which are traditionally used, contain a mixture of these compounds. researchgate.net This differential distribution underscores the importance of selecting specific plant materials for the targeted isolation of this compound.

Comparative Abundance of this compound in Uncaria Species and Plant Parts

Plant SourceRelative Abundance of this compoundReference
Uncaria rhynchophyllaHigh researchgate.net
Uncaria hirsutaHigh researchgate.net
Other Uncaria Species (e.g., U. sinensis)Low to Not Detected nih.govresearchgate.net
Root of U. rhynchophyllaPredominant Indole Alkaloid zobodat.at
Stems with Hooks of U. rhynchophyllaPresent researchgate.net
Leaves of U. rhynchophyllaLow to Negligible zobodat.at

Advanced Methodologies for the Isolation and Purification of this compound

The isolation of this compound from its natural botanical sources is a multi-step process that involves initial extraction followed by purification using advanced analytical techniques. The goal is to separate this compound from a complex mixture of other phytochemicals.

Chromatographic Techniques in Natural Product Isolation

Chromatography is a fundamental technique for the separation, purification, and identification of components within a mixture. iipseries.orgnih.gov In the context of isolating this compound, several chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis and separation of alkaloids from Uncaria species. nih.gov Due to the different elution behaviors of indole and oxindole alkaloids, specific HPLC methods are developed to achieve baseline separation. zobodat.atnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar, is commonly utilized. zobodat.at

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This highly sensitive and rapid method is used for the simultaneous determination and quantification of multiple Uncaria alkaloids, including this compound, in biological samples. researchgate.net It combines the powerful separation capabilities of UPLC with the precise detection and identification provided by mass spectrometry.

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary analytical method to quickly assess the alkaloid profile of plant extracts before proceeding to more complex separation techniques like HPLC. zobodat.atyoutube.com

Extraction Protocols and Optimization for this compound

The initial step in isolating this compound involves extracting the total alkaloids from the raw plant material. The choice of extraction method and solvent is critical for maximizing the yield of the target compound.

A common protocol for extracting indole alkaloids from Uncaria roots involves the following steps:

Maceration: The finely powdered plant material is macerated multiple times with a solvent mixture, such as methanol, water, and hydrochloric acid. zobodat.at This acidic condition helps to solubilize the alkaloids, which are basic in nature.

Acid-Base Partitioning: The resulting extract is adjusted to an acidic pH (e.g., pH 2) and "defatted" by washing with a nonpolar solvent like petroleum ether or t-butyl methylether. This removes lipids and other non-alkaloidal compounds. xtbg.ac.cnzobodat.at

Alkaloid Extraction: The aqueous phase is then made alkaline (neutralized) with a base like sodium hydroxide. zobodat.at In this state, the alkaloids are in their free-base form and can be extracted into an organic solvent such as chloroform (B151607) or ethyl acetate. zobodat.at

Concentration: The organic solvent containing the crude alkaloid mixture is then evaporated to yield the total alkaloid extract, which can then be subjected to chromatographic purification. zobodat.at

Optimization of this process involves adjusting parameters like the solvent-to-solid ratio, extraction time, and temperature to enhance extraction efficiency. nih.govnih.gov For instance, the use of ultrasonic-assisted extraction can sometimes improve yields and reduce extraction times. nih.gov

Biosynthetic Pathways and Biotransformation of Hirsuteine

Elucidation of Hirsuteine's Biosynthetic Route

The biosynthesis of monoterpenoid indole (B1671886) alkaloids, including This compound (B1222544), originates from the common precursor strictosidine (B192452). researchgate.netbiorxiv.org Strictosidine is formed by the Pictet-Spengler condensation of tryptamine (B22526) and secologanin, catalyzed by strictosidine synthase (STR). researchgate.netnih.gov This initial intermediate, strictosidine, typically possesses a 3S stereochemistry. researchgate.netbiorxiv.org

Precursor Incorporation and Enzymatic Transformations

Following the formation of strictosidine, it undergoes deglycosylation by strictosidine β-D-glucosidase (SGD), yielding a reactive aglycone. researchgate.netnih.gov This aglycone is a pivotal intermediate that is channeled into various MIA pathway branches. nih.gov The formation of corynanthe-type alkaloids like this compound involves NADPH-dependent reduction of the strictosidine aglycone by various medium-chain dehydrogenases/reductases (MDRs). biorxiv.org

While the initial steps lead to 3S configured alkaloids, this compound is characterized by a 3R configuration at C-3. acs.org The biosynthesis of 3R MIAs, including this compound, from the 3S strictosidine precursor involves an epimerization step. biorxiv.orgacs.org This epimerization is hypothesized to occur through the formation of an iminium intermediate, followed by stereoselective reduction. biorxiv.org

Stereochemical Aspects in Monoterpenoid Indole Alkaloid Biosynthesis

Stereochemistry plays a crucial role in MIA biosynthesis, significantly influencing the biological activity of the resulting compounds. nih.gov The majority of MIAs possess a 3S stereocenter derived from strictosidine. biorxiv.org However, a notable subset, including this compound, features a non-canonical 3R stereocenter. biorxiv.org The inversion of the C3 stereochemistry from 3S to 3R is a key step in the biosynthesis of these alkaloids. researchgate.netbiorxiv.org

Recent studies have identified an oxidase-reductase enzyme pair, heteroyohimbine/yohimbine/corynanthe C3-oxidase (HYC3O) and C3-reductase (HYC3R), that collaboratively catalyzes this 3S to 3R stereochemical inversion across a range of MIA substrates. researchgate.netbiorxiv.orgbiorxiv.org This enzymatic epimerization is proposed to occur through sequential oxidation and reduction steps via an iminium intermediate. biorxiv.orgacs.org The stereospecificity of downstream enzymes is crucial, as they must selectively accommodate either 3S or 3R substrates. researchgate.net For instance, some cytochrome P450 enzymes involved in the formation of spirooxindole alkaloids from MIAs specifically recognize only 3R substrates like this compound. acs.orgresearchgate.net

Role of Specific Enzymes in this compound Pathway Formation

Specific enzymes are critical for the formation of this compound within the MIA biosynthetic network. While the initial steps involving strictosidine synthase (STR) and strictosidine β-D-glucosidase (SGD) are common to the biosynthesis of many MIAs, enzymes involved in the later stages, particularly those governing the C3 epimerization and subsequent modifications, are central to this compound formation. researchgate.netnih.gov

The HYC3O and HYC3R enzyme pair is directly implicated in generating the 3R configuration characteristic of this compound from 3S precursors. researchgate.netbiorxiv.orgbiorxiv.org Additionally, cytochrome P450 enzymes have been shown to play roles in downstream transformations of 3R-hirsuteine, such as its conversion into spirooxindole alkaloids in Mitragyna speciosa. biorxiv.orgacs.orgfrontiersin.org One such enzyme, MsCYP72056, has been shown to oxidize 3R-hirsuteine to form spirooxindole alkaloids. biorxiv.orgacs.orgbiorxiv.org This enzyme exhibits stereochemical selectivity, notably not recognizing 3S-corynantheine. acs.orgbiorxiv.org

Investigation of this compound Biotransformation

The metabolic fate of this compound has been investigated, particularly in preclinical animal models, to understand its absorption, distribution, metabolism, and excretion. researchgate.netcapes.gov.br These studies are crucial for assessing the in vivo behavior of this compound.

Metabolic Fate Studies in Preclinical Animal Models

Studies in rats have provided significant data on the metabolic fate of orally administered this compound. researchgate.netcapes.gov.br Following oral administration, this compound undergoes metabolism, with both unchanged this compound and its metabolites detected in biological samples such as urine and bile. researchgate.netcapes.gov.br Quantitative analysis has been performed to determine the plasma pharmacokinetics of this compound and its metabolites in rats. nih.gov

Excretion studies in rats have shown that this compound and its metabolites are excreted in both urine and bile, with biliary excretion being predominant following glucuronidation. researchgate.netcapes.gov.br Total cumulative urinary excretion of this compound was approximately 14% of the administered dose, while total cumulative biliary excretion was around 35%. researchgate.netcapes.gov.br

Identification and Structural Characterization of this compound Metabolites

The metabolites of this compound in rats have been isolated and structurally characterized. researchgate.netcapes.gov.br Key metabolic transformations include hydroxylation and subsequent glucuronidation. researchgate.netcapes.gov.br

Using techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS/MS), several metabolites have been identified in rat plasma, urine, and bile. nih.govcapes.gov.br A major metabolic pathway involves hydroxylation at the 11-position, yielding 11-hydroxythis compound. researchgate.netcapes.gov.br This hydroxylated metabolite can then undergo glucuronidation, forming 11-hydroxythis compound-11-O-β-D-glucuronide. researchgate.netcapes.gov.br

Data from rat studies indicate that 11-hydroxylation of this compound is catalyzed by rat liver microsomes and is, at least in part, mediated by cytochrome P450 enzymes, specifically suggesting the involvement of CYP2C enzymes. researchgate.netcapes.gov.br Other identified metabolites in rat plasma, urine, and bile include 4-hirsuteine N-oxide and 3,4-dehydrothis compound. nih.gov

Data Table: Identified this compound Metabolites in Rats

MetaboliteDetection Matrix (Rat)Metabolic Transformation
This compoundPlasma, Urine, BileUnchanged
11-Hydroxythis compoundUrine, Bile, PlasmaHydroxylation
11-Hydroxythis compound-11-O-β-D-glucuronideUrine, Bile, PlasmaHydroxylation, Glucuronidation
4-Hirsuteine N-oxidePlasma, Urine, BileN-oxidation
3,4-Dehydrothis compoundPlasma, Urine, BileDehydrogenation

*Based on data from references nih.govresearchgate.netcapes.gov.br.

Chemical Synthesis and Derivative Development of Hirsuteine

Total Synthesis Strategies for Hirsuteine (B1222544)

Total synthesis of this compound involves constructing its complex tetracyclic core from simpler precursors. The first total synthesis of (±)-hirsuteine was reported in 1987. crossref.org

Retrosynthetic Analyses and Key Synthetic Intermediates

Retrosynthetic analysis of this compound typically involves identifying key disconnections that lead to readily available starting materials. For indole (B1671886) alkaloids like this compound, common strategies involve the construction of the indole and the fused quinolizidine (B1214090) ring system.

One retrosynthetic approach to related corynantheine (B231211) alkaloids, which shares structural features with this compound, envisioned the creation of the β-methoxy acrylate (B77674) motif from a malonate functionality. The vinyl group, which could be reduced to the ethyl group found in hirsutine (B150204) (and relevant to this compound synthesis), was proposed to be introduced through selective reduction and Wittig olefination. nih.gov Key intermediates in such syntheses often include functionalized indole derivatives and cyclic or acyclic precursors that can be cyclized to form the piperidine (B6355638) or quinolizidine rings. nih.govresearchgate.netsu.ac.th

Stereoselective and Stereospecific Synthetic Methodologies

Stereocontrol is crucial in the synthesis of this compound due to the presence of multiple stereocenters. Many synthetic approaches to indolo[2,3-a]quinolizidine alkaloids, including this compound, focus on developing stereoselective and stereospecific methodologies to control the relative and absolute configuration of these centers. ub.edu

Asymmetric synthesis strategies are of significant interest, particularly for corynantheine alkaloids where chirality is known to be crucial for biological activity. ub.edu Approaches utilizing chiral pool resources, non-catalytic cascade/tandem sequences, and asymmetric metal-catalysis or organocatalysis have been explored in the synthesis of related indolo[2,3-a]quinolizidine systems. ub.edu For instance, a phosphine-catalyzed [4+2] annulation of an imine with an α-methylallenoate has been applied as a key stereocontrolled step in the synthesis of hirsutine, a closely related alkaloid. nih.gov

Novel Approaches in Indole Alkaloid Synthesis Applied to this compound

Novel synthetic methodologies are continuously being developed and applied to the synthesis of complex indole alkaloids like this compound. These include cascade reactions, which offer advantages in terms of atom economy and efficiency. ub.edu The application of N-acyliminium ion chemistry is also a relevant strategy in the synthesis of indolizidine and indoloquinolizidine alkaloids. su.ac.th

Enzymatic approaches are also emerging in the synthesis of stereochemically complex natural products. While the direct enzymatic total synthesis of this compound may not be widely reported, studies on the biosynthesis of related spirooxindole alkaloids from 3R-hirsuteine highlight the potential of enzyme-catalyzed transformations in this area. acs.orgbiorxiv.org For example, a cytochrome P450 enzyme (MsCYP72056) has been shown to catalyze the oxidative rearrangement and C3 isomerization of 3R-hirsuteine to form spirooxindole alkaloids. acs.orgbiorxiv.org

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is undertaken to explore the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR) and to potentially develop compounds with enhanced properties. wikipedia.orgresearchgate.netresearchgate.netchemrxiv.org

Structural Modification Approaches for Enhanced Biological Activity

Structural modifications of the this compound scaffold can involve alterations to the indole ring, the quinolizidine system, or the substituents. These modifications aim to influence binding affinity to biological targets, improve pharmacokinetic properties, or modulate specific biological effects. While specific detailed research findings on this compound analog SAR are not extensively detailed in the provided snippets, studies on related indole alkaloids and their synthetic analogs demonstrate common modification strategies. These can include the introduction of different substituents, modifications of the nitrogen atoms, or alterations to the carbon skeleton. nih.govresearchgate.netnih.gov For example, a synthetic analog of hirsutine showed antihypertensive effects by a similar mechanism (blocking Ca2+ influx) as the parent compound. nih.gov

Molecular and Cellular Mechanisms of Action of Hirsuteine

Modulation of Cellular Signaling Pathways

Hirsuteine (B1222544) has been shown to interact with and modulate several critical intracellular signaling pathways implicated in the pathogenesis of various diseases, including cancer.

Influence on JAK/STAT and MAPK Signaling Cascades

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) signaling cascades are central to cellular responses to a variety of extracellular stimuli, including cytokines and growth factors, and play roles in processes like inflammation, proliferation, and apoptosis. mdpi.com While direct and detailed studies on this compound's influence specifically on the JAK/STAT pathway are not extensively documented in the provided results, its impact on the MAPK pathway is more evident. The MAPK family includes key kinases such as ERK, JNK, and p38. mdpi.com Hirsutine (B150204), a related alkaloid, has been shown to induce apoptosis in breast cancer cells through the upregulation of p38 via the MAPK pathway. researchgate.netresearchgate.net This suggests that alkaloids from the same family can modulate MAPK signaling, which in turn affects critical cellular decisions like apoptosis. The MAPK pathway is a tiered cascade of protein kinases that transmits signals from the cell surface to the nucleus, influencing gene expression and cellular processes. youtube.com

Activation of AMPK/ACC Signaling

The AMP-activated protein kinase (AMPK)/acetyl-CoA carboxylase (ACC) signaling pathway is a key cellular energy sensor and regulator of metabolism. While the provided search results extensively cover this compound's effects on other pathways, there is no direct evidence from these results detailing its specific activation of the AMPK/ACC signaling pathway.

Regulation of Cell Cycle Progression and Apoptosis Induction

A significant aspect of this compound's mechanism of action is its ability to control the cell cycle and induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov

Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M Phases) in In Vitro Models

This compound has been consistently shown to induce cell cycle arrest in various cancer cell lines, effectively halting their proliferation. spandidos-publications.comnih.govnih.govspandidos-publications.comspandidos-publications.comnih.govnih.gov The specific phase of the cell cycle at which arrest occurs appears to be cell-type dependent.

In non-small cell lung cancer (NSCLC) NCI-H1299 cells, this compound treatment led to cell cycle arrest at the G0/G1 phase. nih.govspandidos-publications.comnih.govresearchgate.net This arrest was associated with the downregulation of key regulatory proteins, specifically cyclin E and cyclin-dependent kinase 2 (CDK2). nih.govspandidos-publications.com Cyclins and CDKs are essential for driving the cell through the different phases of the cell cycle. youtube.com

Conversely, in MDA-MB-453 breast cancer cells and chronic myeloid leukemia (CML) cells, this compound induced cell cycle arrest at the G2/M phase. spandidos-publications.comnih.govspandidos-publications.comnih.govbiomolther.orgkoreascience.kr This G2/M arrest was linked to the downregulation of cyclin B1 and CDK1. nih.govspandidos-publications.com The Cyclin B1-CDK1 complex is pivotal for the entry of cells into mitosis. nih.govspandidos-publications.com Similarly, in SW620 colorectal cancer cells, this compound also caused G2/M phase arrest, accompanied by a reduction in cdc2 (also known as CDK1) and cyclin B1 levels. nih.gov However, in HCT-8 colorectal cancer cells expressing wild-type p53, this compound induced a G0/G1 phase arrest. nih.gov

Cell LineCancer TypePhase of Cell Cycle ArrestAssociated Molecular ChangesSource
NCI-H1299Non-Small Cell Lung CancerG0/G1Downregulation of Cyclin E and CDK2 nih.govspandidos-publications.com
MDA-MB-453Breast CancerG2/MDownregulation of Cyclin B1 and CDK1 nih.govspandidos-publications.com
K562 & K562/G01Chronic Myeloid LeukemiaG2/MDownregulation of Cyclin B1 and CDC2 biomolther.orgbiomolther.orgkoreascience.kr
SW620Colorectal CancerG2/MReduction of cdc2 and Cyclin B1 nih.gov
HCT-8Colorectal CancerG0/G1Upregulation of p21, reduction of p-Rb nih.gov

Initiation of Apoptotic Cell Death Pathways (e.g., Caspase-Mediated, Mitochondrial Pathway)

This compound is a potent inducer of apoptosis, a form of programmed cell death that is crucial for removing damaged or unwanted cells. biomolther.orgspandidos-publications.comnih.govresearchgate.netnih.govspandidos-publications.comspandidos-publications.comnih.govnih.govbiomolther.orgresearchgate.net Its pro-apoptotic effects are mediated through the intrinsic, or mitochondrial, pathway of apoptosis. spandidos-publications.comnih.govnih.govspandidos-publications.comspandidos-publications.com

A key event in this compound-induced apoptosis is the modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis. wikipedia.orgmdpi.com this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. spandidos-publications.comnih.govnih.govspandidos-publications.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. spandidos-publications.comnih.govnih.gov

Once in the cytoplasm, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), triggering the formation of the apoptosome. nih.govwikipedia.org This complex then activates caspase-9, an initiator caspase. spandidos-publications.comnih.govnih.gov Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3. spandidos-publications.comnih.govnih.gov Cleaved caspase-3 is a key executioner of apoptosis, responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis. nih.govbiomolther.org Studies have consistently shown that this compound treatment results in the upregulation of cleaved caspase-9 and cleaved caspase-3 in various cancer cell lines. spandidos-publications.comnih.govnih.govspandidos-publications.com

Apoptotic EventEffect of this compoundObserved InSource
Bcl-2 ExpressionDownregulatedNCI-H1299, MDA-MB-453, CML cells nih.govnih.govbiomolther.org
Bax ExpressionUpregulatedNCI-H1299, MDA-MB-453 nih.govnih.gov
Cytochrome c ReleaseIncreasedNCI-H1299, MDA-MB-453, CML cells nih.govnih.govbiomolther.org
Apaf-1 ExpressionUpregulatedNCI-H1299, MDA-MB-453 nih.govnih.gov
Caspase-9 Cleavage/ActivationIncreasedNCI-H1299, MDA-MB-453, CML cells nih.govnih.govbiomolther.org
Caspase-3 Cleavage/ActivationIncreasedNCI-H1299, MDA-MB-453, CML cells nih.govnih.govbiomolther.org
PARP CleavageIncreasedMDA-MB-453, CML cells nih.govbiomolther.org

Differential Modulation of Pro-Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bax, Bcl-2)

This compound has been shown to induce apoptosis in various cancer cell lines by modulating the expression of key proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. spandidos-publications.comnih.govnih.gov This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio between these opposing factions is a critical determinant of cell fate. nih.govmdpi.com

Research indicates that this compound treatment leads to a significant downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax. spandidos-publications.comnih.govnih.gov This shift unbalances the Bax/Bcl-2 ratio in favor of apoptosis. spandidos-publications.comnih.gov For instance, in studies involving MDA-MB-453 breast cancer cells and NCI-H1299 non-small cell lung cancer cells, this compound treatment resulted in decreased Bcl-2 levels and increased Bax levels in a dose-dependent manner. spandidos-publications.comnih.gov This altered ratio promotes mitochondrial dysfunction, leading to the release of other pro-apoptotic factors like cytochrome c and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3. spandidos-publications.comnih.govnih.gov

In chronic myeloid leukemia (CML) cells, this compound treatment also resulted in a decrease in Bcl-2 levels and an increase in cytochrome c release, reinforcing its role in triggering the mitochondrial-mediated apoptotic pathway. biomolther.orgresearchgate.net The consistent findings across different cancer types highlight the differential modulation of Bcl-2 family proteins as a key mechanism of this compound's pro-apoptotic action. spandidos-publications.comnih.govnih.gov

Cell LineEffect on Bcl-2Effect on BaxResulting PathwaySource
MDA-MB-453 (Breast Cancer)DownregulatedUpregulatedActivation of Bcl-2/Bax signaling pathway, induction of apoptosis. spandidos-publications.comnih.gov
NCI-H1299 (Lung Cancer)DownregulatedUpregulatedInitiation of the mitochondrial-mediated signaling pathway of apoptosis. nih.govspandidos-publications.com
K562 & K562/G01 (Chronic Myeloid Leukemia)DecreasedNot specified, but Cytochrome c release increasedInduction of apoptosis. biomolther.orgresearchgate.net

Interactions with Specific Molecular Targets

A significant molecular target of this compound is Sphingosine (B13886) Kinase 1 (SPHK1), a critical enzyme in sphingolipid metabolism. biomolther.orgnih.govkoreascience.kr SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival, proliferation, and drug resistance in many cancers. biomolther.orguniprot.org The balance between pro-apoptotic lipids like ceramide and sphingosine, and pro-survival S1P is known as the "sphingolipid rheostat," which determines cell fate. biomolther.org

Studies have demonstrated that this compound acts as a novel and specific inhibitor of SPHK1. biomolther.orgnih.gov In chronic myeloid leukemia (CML) cells, which exhibit high expression of SPHK1, this compound exposure markedly inhibits SPHK1 activity. biomolther.orgkoreascience.kr This inhibition shifts the sphingolipid rheostat away from the pro-survival S1P and towards pro-apoptotic ceramide. biomolther.orgnih.gov Molecular docking studies suggest that this compound may function as an ATP-competitive inhibitor by docking with residues in the ATP-binding site of SPHK1. biomolther.orgresearchgate.net

By inhibiting SPHK1, this compound effectively blocks the downstream SPHK1/S1P/S1PR1 signaling pathway. biomolther.orgnih.govkoreascience.kr This disruption, along with the inhibition of other critical pathways like BCR-ABL/PI3K/Akt, contributes to the anti-leukemic effects of this compound, including cell cycle arrest and apoptosis. biomolther.orgnih.gov Overexpression of SPHK1 has been shown to impair the apoptosis induced by this compound, confirming that SPHK1 is a key target of the compound. biomolther.orgnih.gov

Target/PathwayEffect of this compoundMechanismSource
Sphingosine Kinase 1 (SPHK1)InhibitionPotential ATP-competitive inhibitor, binds to residues including Arg191 in the ATP-binding site. biomolther.orgresearchgate.net
Sphingolipid RheostatShifts balance from S1P towards CeramideInhibition of SPHK1-mediated conversion of sphingosine to S1P. biomolther.orgnih.gov
SPHK1/S1P/S1PR1 PathwayBlocks signalingDownstream effect of SPHK1 inhibition. biomolther.orgkoreascience.kr
BCR-ABL/PI3K/Akt PathwayInhibitionDownstream effect of SPHK1 inhibition. biomolther.orgnih.gov

This compound demonstrates inhibitory effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govcaymanchem.comabmole.comglpbio.com Research using rat pheochromocytoma (PC12) cells has shown that this compound inhibits dopamine (B1211576) release evoked by nicotine (B1678760) in a concentration-dependent manner. nih.govchemfaces.com

The mechanism of this inhibition is characterized as non-competitive antagonism. nih.govabmole.comglpbio.com this compound does not cause a parallel shift in the concentration-response curve for nicotine, but rather reduces the maximum possible response, which is a hallmark of non-competitive inhibition. nih.govchemfaces.com This suggests that this compound does not compete with nicotine for the same binding site. nih.gov Instead, electrophysiological studies under whole-cell voltage-clamp conditions revealed that this compound reversibly inhibits the inward currents activated by nicotine. nih.govchemfaces.com The findings indicate that this compound blocks the ion permeation through the channel portion of the nicotinic receptor complex. nih.govabmole.comglpbio.com While this compound also inhibited dopamine release caused by high potassium concentrations, higher concentrations were needed, suggesting that the primary antagonism is at the nAChR complex rather than a major blockade of voltage-gated calcium channels. nih.govchemfaces.com

Experimental ModelObservationInferred MechanismSource
Rat Pheochromocytoma (PC12) cellsInhibited nicotine-evoked dopamine release.Antagonism of nicotinic receptors. nih.govcaymanchem.com
PC12 cellsReduced maximal dopamine release without a parallel shift in the nicotine concentration-response curve.Non-competitive antagonism. nih.govchemfaces.com
Whole-cell voltage-clamp on PC12 cellsReversibly inhibited nicotine-activated inward currents.Blockade of ion permeation through the nicotinic receptor channel. nih.govchemfaces.com

This compound exhibits a sophisticated, dual mechanism of action on the tumor suppressor protein p53, depending on its mutational status. researchgate.netnih.govnih.gov The p53 protein is a critical regulator of cell cycle and apoptosis, but it is frequently mutated in human cancers, leading to loss of its tumor-suppressive functions and, in some cases, gain of oncogenic functions. mdpi.comfrontiersin.org

In colorectal cancer cells harboring wild-type p53 (wtp53), such as HCT-8 cells, this compound activates the p53 pathway. researchgate.netnih.gov It does so by enhancing the stability of the wtp53 protein, prolonging its half-life. researchgate.netnih.gov This stabilization leads to increased transcriptional activity of wtp53, evidenced by the upregulation of its downstream target gene, p21. researchgate.netnih.gov

Conversely, in cancer cells with a mutant p53 (mutp53), such as SW620 cells which carry the R273H mutation, this compound acts to deplete the mutant protein. researchgate.netnih.gov It promotes the MDM2-mediated proteasomal degradation of mutp53. researchgate.net Remarkably, this compound also appears to restore some wild-type-like properties to the remaining mutp53, increasing its DNA-binding ability at the p21 promoter and upregulating the mRNA levels of p21 and MDM2. researchgate.netnih.gov The anticancer effects of this compound were significantly diminished when p53 was knocked down, confirming that its modulation of both wild-type and mutant p53 is central to its efficacy. researchgate.netnih.gov

p53 StatusCell Line ExampleEffect of this compoundDownstream ConsequenceSource
Wild-type (wtp53)HCT-8 (Colorectal)Prolongs protein half-life, enhances stability.Increased transcriptional activity, upregulation of p21 mRNA. researchgate.netnih.gov
Mutant (mutp53R273H)SW620 (Colorectal)Induces MDM2-mediated proteasomal degradation; restores some wild-type-like DNA binding.Depletion of mutp53; upregulation of p21 and MDM2 mRNA. researchgate.netnih.gov

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively transports a wide range of substances, including many chemotherapy drugs, out of cells. wikipedia.orgmdpi.com Overexpression of P-gp is a major cause of multidrug resistance (MDR) in cancer, as it reduces the intracellular concentration and efficacy of anticancer drugs. wikipedia.orgscirp.org

This compound has been identified as an agent capable of counteracting P-gp-mediated MDR. ijpsonline.comijpsonline.com In studies using adriamycin-resistant breast cancer cells (MCF-7/ADR), which overexpress P-gp, this compound was shown to remarkably suppress both the expression level and the function of P-gp. researchgate.netresearchgate.net The inhibitory effect was confirmed by Western blotting, real-time quantitative PCR (which measures MDR1 mRNA levels), and flow cytometry. researchgate.net By inhibiting P-gp, this compound can increase the intracellular accumulation of chemotherapy agents, thereby potentially reversing drug resistance and restoring sensitivity to treatment. ijpsonline.comijpsonline.com This suggests that this compound could serve as a reversal agent in combination therapies for MDR tumors. ijpsonline.com

Target ProteinCell LineEffect of this compoundFunctional OutcomeSource
P-glycoprotein (P-gp/MDR1)MCF-7/ADR (Adriamycin-resistant Breast Cancer)Suppressed P-gp protein and MDR1 mRNA levels.Inhibition of P-gp function, potential to reverse multidrug resistance. researchgate.netresearchgate.net

This compound influences intracellular ion concentrations primarily through its interaction with specific ion channels. As detailed previously, this compound acts as a non-competitive antagonist of nicotinic acetylcholine receptor (nAChR) channel complexes. nih.govchemfaces.com This action involves the direct blockade of ion permeation through the channel, which would inherently alter ion flux, including that of sodium and calcium, upon receptor activation. nih.gov

While direct and extensive studies focusing solely on this compound's broad impact on intracellular calcium homeostasis are limited in the provided context, evidence from related compounds and pathways provides insight. For example, its inhibitory effect on high potassium-induced dopamine release, although less potent than its effect on nicotine-induced release, suggests some interaction with voltage-gated channels that regulate calcium influx. nih.govchemfaces.com Furthermore, other alkaloids isolated from the same plant genus, Uncaria, have been shown to exhibit Ca2+ channel blocking effects, which contribute to vasodilation. mdpi.com For instance, the related alkaloid hirsutine has been found to decrease intracellular calcium concentrations in rat aortas by inhibiting calcium channels and affecting calcium stores. mdpi.com this compound's known ability to block nAChR ion channels, coupled with the established activities of its chemical relatives, points to a role in modulating cellular functions through the regulation of ion channel activity and subsequent calcium signaling. nih.govmdpi.comfrontiersin.org

This compound, an indole (B1671886) alkaloid primarily isolated from plants of the Uncaria genus, has demonstrated a range of biological activities at the molecular and cellular levels. Research has particularly focused on its effects on cellular phenotypes, revealing its potential as a modulator of cell proliferation, migration, and neuronal survival.

Inhibition of Cell Proliferation in Diverse Cell Lines

This compound has been shown to inhibit the proliferation of a variety of cancer cell lines in a dose- and time-dependent manner. nih.govnih.gov This anti-proliferative effect is a key aspect of its potential as an anticancer agent.

In breast cancer, this compound significantly reduces the proliferation of MDA-MB-453 cells. nih.gov Studies have also noted its effects on other breast cancer cell lines such as MDA-MB-231 and MCF-7. nih.gov The compound has been observed to be cytotoxic to cancer cells without significantly affecting normal cell lines like Hs 578Bst, THLE-2, and BEAS-2B, highlighting a degree of selectivity. nih.gov The mechanism behind this inhibition in MDA-MB-453 cells involves the induction of G2/M phase cell cycle arrest. nih.govspandidos-publications.com This is associated with the downregulation of key cell cycle regulatory proteins, specifically Cyclin B1 and CDK1. nih.govspandidos-publications.com

In the context of non-small cell lung cancer (NSCLC), this compound has been found to suppress the proliferation of NCI-H1299 cells. nih.govspandidos-publications.comnih.gov This is achieved by inducing G0/G1 phase cell cycle arrest, which is linked to the downregulation of Cyclin E and CDK2. nih.govspandidos-publications.com Furthermore, this compound promotes apoptosis in these cells through the mitochondrial pathway, evidenced by the upregulation of Bax and downregulation of Bcl-2. spandidos-publications.comnih.gov

Research on chronic myeloid leukemia (CML) has demonstrated that this compound potently inhibits the growth of both K562 and imatinib-resistant K562/G01 cells. biomolther.org The half-maximal inhibitory concentrations (IC50) were determined to be 12.33 μM and 12.77 μM for K562 and K562/G01 cells, respectively. biomolther.org The anti-proliferative mechanism in CML cells involves G2/M phase cell cycle arrest, driven by the downregulation of Cyclin B1 and CDC2. biomolther.org

Furthermore, this compound has shown anti-proliferative activity against colorectal cancer (CRC) cells, including HCT-8 and SW620 lines. nih.gov The IC50 values for HCT-8 were 43.87 μM at 24 hours and 16.05 μM at 48 hours, while for SW620, they were 24.68 μM at 24 hours and 14.16 μM at 48 hours. nih.gov The inhibitory action in CRC cells is linked to the promotion of cell cycle arrest and induction of cytostatic autophagy. nih.gov Other studies have also mentioned its inhibitory effects on HepG2 human tumor cells and T-cell leukemia Jurkat Clone E6-1 cells. nih.govpeerj.com

Cell LineCancer TypeKey FindingsReferences
MDA-MB-453Breast CancerInhibited proliferation; induced G2/M phase arrest; downregulated Cyclin B1 and CDK1. nih.govspandidos-publications.com
NCI-H1299Non-Small Cell Lung CancerSuppressed proliferation; induced G0/G1 phase arrest; downregulated Cyclin E and CDK2; induced apoptosis. nih.govspandidos-publications.comnih.gov
K562, K562/G01Chronic Myeloid LeukemiaInhibited cell growth; induced G2/M phase arrest; downregulated Cyclin B1 and CDC2. biomolther.org
HCT-8, SW620Colorectal CancerInhibited cell viability; promoted cell cycle arrest and autophagy. nih.gov
HepG2Hepatocellular CarcinomaSuppressed proliferation and migration. nih.govscispace.com
Jurkat Clone E6-1T-cell LeukemiaInhibited proliferation. researchgate.net

Attenuation of Cell Migration and Invasion

This compound has demonstrated the ability to impede the migration and invasion of cancer cells, which are critical processes in metastasis. researchgate.net This inhibitory effect has been observed in various cancer cell types.

In breast cancer cells, this compound has been noted for its potential to inhibit migration and invasion. researchgate.net Similarly, studies on human hepatocellular carcinoma (HepG2) cells have shown that this compound can suppress cell migration in a dose-dependent manner. nih.govscispace.com

The molecular mechanisms underlying this attenuation of migration and invasion are linked to the regulation of key signaling pathways. In chronic myeloid leukemia (CML) cells, this compound has been found to block the SPHK1/S1P/S1PR1 and BCR-ABL/PI3K/Akt signaling pathways. biomolther.org The sphingosine kinase 1 (SPHK1) pathway is known to be involved in cancer cell growth, transformation, and metastasis. biomolther.org By inhibiting this pathway, this compound can effectively reduce the migratory and invasive capacity of cancer cells.

Furthermore, research has indicated that this compound's impact on cell migration and invasion is likely independent of its cytotoxic effects at certain concentrations. plos.org This suggests a specific targeting of the cellular machinery responsible for cell motility.

Cell Line/Cancer TypeEffectUnderlying MechanismReferences
Breast Cancer CellsInhibition of migration and invasion.- researchgate.net
HepG2 (Hepatocellular Carcinoma)Suppression of cell migration.Dose-dependent effect. nih.govscispace.com
Chronic Myeloid Leukemia CellsInhibition of migration.Blocking of SPHK1/S1P/S1PR1 and BCR-ABL/PI3K/Akt signaling pathways. biomolther.org

Neuroprotective Mechanisms in In Vitro Models of Neuronal Injury

This compound has exhibited significant neuroprotective properties in various in vitro models of neuronal injury. nih.govresearchgate.net These findings suggest its potential for mitigating neuronal damage associated with neurodegenerative conditions.

One of the key neuroprotective actions of this compound is its ability to protect neuronal cells from glutamate-induced cell death. nih.govbiomolther.org This has been demonstrated in PC12 cells and cultured cerebellar granule cells. nih.gov Glutamate-induced excitotoxicity is a known mechanism of neuronal damage in various neurological disorders.

The neuroprotective effects of this compound are attributed to its anti-apoptotic and antioxidant activities. jfda-online.comnih.gov In models of 6-hydroxydopamine (6-OHDA)-induced stress in mNGF-differentiated PC12 cells, compounds isolated from Uncaria hirsuta, a source of this compound, have been shown to act as anti-apoptotic agents. jfda-online.comnih.gov They were found to reduce intracellular reactive oxygen species (ROS) and calcium levels, as well as inhibit caspase 3 and 9 activities. jfda-online.comnih.gov

Furthermore, this compound is considered a neuroprotective compound due to its role in modulating various cellular pathways involved in neuronal survival. nih.gov The alkaloids from Uncaria rhynchophylla, including this compound, are recognized for their neuroprotective effects against conditions like Alzheimer's disease by mechanisms that include anti-oxidant and anti-inflammatory activities. researchgate.net

In Vitro ModelNeuroprotective EffectMechanism of ActionReferences
Glutamate-induced cell death in PC12 cells and cerebellar granule cellsProtection against neuronal cell death.- nih.govbiomolther.org
6-OHDA-induced stress in mNGF-differentiated PC12 cellsProtection against toxicity.Anti-apoptotic; reduction of intracellular ROS and calcium; inhibition of caspase 3 and 9. jfda-online.comnih.gov
General models of neurodegenerationNeuroprotective effects.Anti-oxidant and anti-inflammatory activities. researchgate.net

Analytical and Spectroscopic Characterization of Hirsuteine

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

HPLC and UPLC are widely used for the separation and determination of hirsuteine (B1222544) in various samples. These techniques offer advantages in separating this compound from other alkaloids and matrix components.

HPLC methods have been developed for the simultaneous determination of this compound along with other alkaloids like isorhynchophylline (B1663542), rhynchophylline, and hirsutine (B150204) in samples from Uncaria ramulus cum uncis. magtechjournal.com One such method utilized a Kinetex C₁₈ column (4.6 mm × 100 mm, 2.6 μm) with a gradient elution using acetonitrile (B52724) and 0.1% phosphoric acid water containing 0.5 g·L⁻¹ 1-buty-3-methylimidazolium chloride. magtechjournal.com The flow rate was set at 0.8 mL·min⁻¹ and detection was performed at 246 nm for this compound and other alkaloids. magtechjournal.com This method demonstrated good separation and recovery rates for this compound (99.45%). magtechjournal.com

UPLC methods offer improved speed and sensitivity compared to traditional HPLC. akjournals.comnih.gov A UPLC method for the analysis of this compound and hirsutine in rat plasma used a UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) with a gradient elution of acetonitrile and water containing 0.1% formic acid at a flow rate of 0.4 mL/min. akjournals.com The total run time was 4 minutes. akjournals.com Another UPLC method for the simultaneous determination of six Uncaria alkaloids, including this compound, in mouse blood employed a UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm) with a gradient elution of 0.1% formic acid and acetonitrile within 5.5 minutes. nih.govscienceopen.com

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a powerful tool for the identification and quantification of this compound, often coupled with chromatographic separation techniques.

UPLC-MS/MS for Sensitive Detection and Quantification

UPLC-MS/MS is a sensitive and rapid method for the quantification of this compound in biological matrices. akjournals.comnih.govresearchgate.netnih.gov This technique utilizes the separation power of UPLC coupled with the selectivity and sensitivity of tandem mass spectrometry.

A UPLC-MS/MS method for the determination of this compound in rat plasma used multiple reaction monitoring (MRM) in positive ion mode. akjournals.com The transition for quantitative analysis of this compound was m/z 367 → 169.9. akjournals.com Diazepam was used as an internal standard with a transition of m/z 285.1 → 193.3. akjournals.com This method showed good linearity in the range of 1–200 ng/mL with a lower limit of quantitation (LLOQ) of 1 ng/mL. akjournals.com Precision and accuracy were within acceptable limits for pharmacokinetic studies. akjournals.com

Another UPLC-MS/MS method for simultaneous determination of multiple Uncaria alkaloids in mouse blood used MRM and positive electrospray ionization. nih.govscienceopen.com The method was linear in the range of 1–1000 ng/mL with a correlation coefficient (r²) of over 0.995. nih.gov The accuracy ranged from 86.5% to 110.4%, and precision (intraday and interday) was ≤15%. nih.gov

UPLC-MS/MS has also been applied for the determination of this compound in mouse tissues, including liver, kidney, heart, spleen, brain, and lung. nih.gov Using acetonitrile precipitation for sample preparation and MRM in positive ion mode, the method showed good linearity in the range of 2–5000 ng/g with an LLOQ of 2 ng/g. nih.gov

HPLC-DAD-QTOF-MS for Comprehensive Profiling

HPLC coupled with diode array detection (DAD) and quadrupole time-of-flight mass spectrometry (QTOF-MS) provides comprehensive profiling capabilities, allowing for the identification of this compound and potentially its metabolites in complex samples.

Studies investigating the metabolic fate of this compound in rats have utilized ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) to detect and identify metabolites in plasma, urine, and bile. nih.govresearchgate.net After oral administration of this compound, multiple metabolites were detected. nih.govresearchgate.net This approach allows for accurate mass measurements and fragmentation analysis, aiding in the structural elucidation of metabolites. nih.govresearchgate.net

HPLC-DAD-QTOF-MS has also been used in the identification of alkaloids in Uncaria rhynchophylla extracts, providing detailed structural information through accurate mass and fragmentation data. jst.go.jpchemfaces.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a crucial technique for the definitive structural elucidation of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the complete structure of this compound can be determined. chemfaces.comzobodat.atnih.govresearchgate.net

¹H-NMR spectroscopy has been used to identify this compound by comparing its spectral data with literature values. zobodat.atnih.gov Specifically, the signal of H-3 is diagnostically valuable, with its chemical shift and coupling pattern allowing for the assignment of the 3-epimer configuration. zobodat.at For this compound, the H-3 equatorial signal is observed around 4.54 ppm with specific coupling constants. zobodat.at

NMR spectroscopy, in conjunction with other spectroscopic methods like UV and MS, has been employed to elucidate the structures of this compound and other alkaloids isolated from Uncaria rhynchophylla. chemfaces.com

Advanced Chromatographic-Spectroscopic Coupling Techniques

The coupling of chromatography with various spectroscopic techniques offers enhanced analytical capabilities for the analysis of complex samples containing this compound. Beyond the widely used LC-MS coupling, other combinations are being explored.

While not specifically detailed for this compound in the provided search results, the principle of coupling chromatography with techniques like Fourier Transform Infrared (FTIR) spectroscopy or Surface-Enhanced Raman Spectroscopy (SERS) is established for comprehensive analysis of complex mixtures. americanlaboratory.comfrontiersin.org These techniques can provide complementary structural or compositional information to that obtained from MS or UV detection.

Studies have also utilized techniques like cyclodextrin-modified micellar electrokinetic capillary chromatography (CD-MEKC) for the separation and determination of this compound, demonstrating the application of advanced electrokinetic separation methods coupled with detection. researchgate.netresearchgate.net

Compound Table

Compound NamePubChem CID
This compound3037151

Data Tables

Based on the search results, here is a summary of quantitative data from UPLC-MS/MS methods for this compound:

MatrixMethodLinearity Range (ng/mL or ng/g)LLOQ (ng/mL or ng/g)
Rat plasmaUPLC-MS/MS1 – 2001
Mouse bloodUPLC-MS/MS1 – 1000Not specified
Mouse tissuesUPLC-MS/MS2 – 5000 (ng/g)2 (ng/g)
Rat plasmaUPLC-QTOF-MS5 – 5000 (µg/ml)5 (ng/ml)

Note: The linearity range for rat plasma in the UPLC-QTOF-MS study was reported in µg/ml nih.govresearchgate.net, which has been converted to ng/ml for consistency in the table. 0.005-5.0 μg/ml is equivalent to 5-5000 ng/ml. The LLOQ was given as 5 ng/ml nih.govresearchgate.net.

Preclinical Research Applications and Future Directions

In Vitro Research Models for Investigating Hirsuteine's Biological Activities

In vitro studies employ various cell lines and assays to explore the effects of This compound (B1222544) at the cellular level. These models allow for controlled environments to investigate specific biological activities and underlying mechanisms.

Application in Various Cancer Cell Lines (e.g., NSCLC, Breast, Colorectal, Leukemia)

This compound has been investigated for its potential anticancer effects in a range of cancer cell lines. Studies have demonstrated its cytotoxicity against human colorectal cancer (CRC) cells, including those with different p53 statuses, such as HCT-8 (wild-type p53) and SW620 (mutant p53R273H). nih.gov this compound has been shown to inhibit the viability of these CRC cells in a dose-dependent manner. nih.gov For instance, the IC50 values for this compound in HCT-8 cells were reported as 43.87 μM at 24 hours and 16.05 μM at 48 hours, while in SW620 cells, they were 24.68 μM at 24 hours and 14.16 μM at 48 hours. nih.gov

Beyond colorectal cancer, previous research has indicated the cytotoxicity of this compound on human hepatocellular carcinoma cells and breast cancer cells. nih.gov Furthermore, studies have explored its potential antileukemic effect, suggesting it may target sphingosine (B13886) kinase 1. nih.gov In non-small cell lung cancer (NSCLC), this compound (referred to as HTE) has been shown to suppress the proliferation of NCI-H1299 cells in a time- and dose-dependent manner. nih.gov

Studies in Neurobiological Cell Systems

This compound's neuroprotective properties have also been investigated using neurobiological cell systems. In vitro models, including neuronal and glial cell models, are widely used in neurological disorder research. nih.gov Immortalized cell lines like PC12 (modeling mouse hippocampal neurons) and SH-SY5Y (used for dopaminergic neuronal studies) are employed in neurobiological research. mdpi.com These cell cultures provide a platform to study the primary response of a cell population to treatments and gain insight into the prevention, progression, and potential causes of neurodegenerative disorders. noropsikiyatriarsivi.commdpi.com this compound has been reported as an in vitro antagonist of nicotinic receptors. wikipedia.org In model animals, it has shown potential therapeutic effects on central nervous system diseases and exerts a cellular protective role through antioxidant and anti-apoptotic mechanisms. researchgate.net

Assays for Cellular Responses (e.g., viability, apoptosis, cell cycle, migration, invasion)

A variety of cellular assays are utilized to evaluate the biological effects of this compound. Cell viability is commonly assessed using methods such as MTT or Cell Counting Kit-8 (CCK-8) assays to quantify the number of viable cells after this compound treatment. nih.govnih.gov Apoptosis, or programmed cell death, is a crucial cellular process often evaluated using flow cytometry with Annexin V/PI staining. nih.govresearchgate.net Assays like TUNEL are also used to detect DNA fragmentation, a hallmark of apoptosis. biocompare.com

Cell cycle progression is analyzed using techniques like flow cytometry with propidium (B1200493) iodide staining to determine the distribution of cells in different phases (G0/G1, S, G2/M). nih.govnih.govresearcher.life Studies on CRC cells showed that this compound treatment induced G0/G1 arrest in HCT-8 cells and G2/M arrest in SW620 cells. nih.govresearchgate.net This was associated with changes in cell cycle regulatory proteins like p21, p-Rb, cdc2, and cyclin B1. nih.gov

While the provided search results primarily focus on viability, apoptosis, and cell cycle, migration and invasion assays (such as Transwell assays and wound healing assays) are standard in vitro methods used to assess the potential of compounds to inhibit cancer cell motility and invasiveness. researchgate.netbiocompare.com

Here is a table summarizing some in vitro findings:

Cell LineCancer TypeAssay TypeKey FindingSource
HCT-8Colorectal CancerMTT, Flow CytometryInhibited viability, induced G0/G1 cell cycle arrest, induced autophagy nih.govresearchgate.net
SW620Colorectal CancerMTT, Flow CytometryInhibited viability, induced G2/M cell cycle arrest, induced autophagy nih.govresearchgate.net
NCI-H1299NSCLCCCK-8, Flow CytometrySuppressed proliferation, induced G0-G1 cell cycle arrest, induced apoptosis nih.gov
Hepatocellular CarcinomaLiver CancerCytotoxicity AssayDemonstrated cytotoxicity nih.gov
Breast CancerBreast CancerCytotoxicity AssayDemonstrated cytotoxicity nih.gov
LeukemiaHematological CancerEffect on SK1Potential antileukemic effect through targeting sphingosine kinase 1 nih.gov

In Vivo Animal Model Studies (Non-Human)

In vivo animal models are crucial for evaluating the systemic effects, pharmacokinetics, and efficacy of this compound in a more complex biological system that mimics the in-body environment.

Pharmacokinetic and Distribution Research in Animal Models

Pharmacokinetic studies in animal models, such as rats and mice, are conducted to understand how this compound is absorbed, distributed, metabolized, and excreted. Studies in rats have investigated the metabolism and plasma pharmacokinetics of this compound after oral administration. researchgate.netresearchgate.net These studies have identified various metabolites in plasma, urine, and bile. researchgate.netresearchgate.net Ultra-high performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) is a method used to determine this compound concentrations in biological samples. researchgate.netnih.govakjournals.com

Research has also focused on the tissue distribution of this compound in mice after administration. nih.gov An established UPLC-MS method can be used for the determination of this compound in various tissues, including liver, kidney, heart, spleen, brain, and lung. nih.gov These studies provide valuable information on where this compound accumulates in the body, which is important for understanding its potential therapeutic targets and possible off-target effects.

Efficacy Studies in Animal Models (e.g., Xenograft Models for Cancer Research)

In vivo efficacy studies, particularly using xenograft models, are essential for evaluating the antitumor effects of this compound in a living system. Xenograft models involve implanting human cancer cells or tumor tissue into immunocompromised mice, allowing the tumor to grow and respond to treatment in an in vivo environment. idibell.catcreative-animodel.com

Studies have utilized subcutaneous xenografts in nude mice to investigate the anticancer effect of this compound against colorectal cancer. nih.govresearchgate.net For example, xenografts established using HCT-8 or SW620 cells were treated with this compound. nih.gov Results showed that this compound treatment significantly suppressed tumor growth in these xenograft models. nih.gov Compared to vehicle-treated mice, this compound treatment at a specific dose resulted in a significant reduction in tumor volume in both HCT-8 and SW620 xenografts. nih.gov Analysis of xenograft tissues has also provided insights into the molecular mechanisms of this compound's action in vivo, such as its effect on proteins like Ki-67 and p53. nih.gov These in vivo efficacy studies in xenograft models provide crucial evidence supporting the potential of this compound as an anticancer agent.

This compound is a tetracyclic indole (B1671886) alkaloid primarily isolated from Uncaria rhynchophylla (Miq.) Jacks, a plant traditionally used in Chinese medicine. researchgate.netspandidos-publications.comresearchgate.net It is also found in other Uncaria species and in Yokukansan, a traditional Japanese medicine. researchgate.netwikipedia.org this compound has garnered research interest due to its diverse reported pharmacological activities, including effects on the central nervous system (CNS) and cardiovascular system. researchgate.netspandidos-publications.comresearchgate.netbiomolther.org

Brain Permeability and Central Nervous System Disposition in Animal Models

Preclinical studies in animal models have investigated the ability of this compound to cross the blood-brain barrier (BBB) and its distribution within the central nervous system. Research indicates that this compound can pass through the blood-brain barrier in mice and rats. researchgate.netnih.govresearchgate.net

In one study involving intraperitoneal administration of 10 mg/kg this compound in mice, distribution was observed in brain tissue, although at lower levels compared to liver and kidney tissues. researchgate.netresearchgate.net This suggests that this compound has the capacity to penetrate the BBB. researchgate.netresearchgate.net

An in vivo study in rats orally administered with Yokukansan, which contains this compound, detected this compound in the brain, along with other alkaloids like geissoschizine methyl ether (GM) and corynoxeine. nih.gov This finding further supports brain permeability after oral administration. nih.gov

In vitro studies using BBB models, such as co-cultures of endothelial cells, pericytes, and astrocytes, or MDCK-pHaMDR cell monolayers, have also been employed to assess the permeability of this compound and other Uncaria alkaloids. nih.govnih.govresearchgate.net These models aim to mimic the complex environment of the living brain and the BBB. nih.govneurotar.com In vitro data has indicated that this compound is able to cross brain endothelial cells in culture conditions. nih.gov

While this compound has been detected in brain tissue in animal models, the specific mechanisms of its transport across the BBB and its precise disposition within different regions of the CNS are areas requiring further detailed investigation.

Current Research Gaps and Emerging Paradigms

Despite the reported pharmacological activities of this compound, several research gaps exist. The underlying mechanisms of action for many of its observed effects, particularly its anticancer properties, are not yet well understood. researchgate.netspandidos-publications.com While some studies have begun to explore molecular targets, a comprehensive understanding of the signaling pathways modulated by this compound is still needed. spandidos-publications.combiomolther.orgmdpi.com

There is a need for more comprehensive pharmacokinetic studies, including detailed absorption, distribution, metabolism, and excretion profiles in various animal species and under different administration routes. researchgate.netnih.gov While some data exists on metabolism by cytochrome P450s in rat liver microsomes and metabolite excretion, a complete picture is still developing. researchgate.net

Emerging research paradigms in the study of natural products like this compound involve the application of systems pharmacology and network-based approaches. mdpi.comnih.govscispace.com These approaches aim to understand the complex interactions of compounds with multiple targets and pathways, providing a more holistic view of their pharmacological effects. mdpi.comnih.gov Network pharmacology, for instance, has been used to explore the potential mechanisms of Uncaria alkaloids, including this compound, in conditions like Alzheimer's disease and hypertension by identifying potential targets and related pathways. mdpi.comnih.govmdpi.com

Furthermore, advanced in vitro and in vivo models are being developed and utilized to better replicate the physiological environment and study the effects of compounds like this compound. neurotar.comnih.govmdpi.comspringernature.com This includes more complex BBB models and improved animal models that can provide more translational insights into CNS activity. neurotar.comnih.govmdpi.comspringernature.com

Translational Research Perspectives and Scientific Significance

The preclinical research on this compound holds significant translational research perspectives, particularly in the areas of central nervous system and cardiovascular disorders, as well as potentially in cancer. researchgate.netspandidos-publications.comresearchgate.netbiomolther.org Its ability to cross the blood-brain barrier in animal models suggests its potential as a lead compound for developing therapies targeting CNS conditions. researchgate.netnih.govresearchgate.net

The scientific significance of this compound lies in its potential as a source for novel therapeutic agents. As a natural product with a diverse range of reported pharmacological activities, it represents a valuable subject for further investigation. biomolther.orgnih.gov Understanding its mechanisms of action, pharmacokinetic properties, and potential therapeutic applications could lead to the development of new drugs.

Translational research efforts would involve moving from in vitro and animal studies to more advanced preclinical models and eventually to clinical trials, provided that safety and efficacy are demonstrated. The use of more physiologically relevant animal models and advanced research techniques will be crucial in bridging the gap between basic research and clinical applications. neurotar.commdpi.com The exploration of this compound within the framework of traditional medicine practices also provides a rich source of information and potential therapeutic leads for modern pharmacological research. researchgate.netspandidos-publications.comresearchgate.netmdpi.comnih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the purity and structural identity of hirsuteine in preclinical studies?

  • Methodological Answer : this compound’s identity and purity must be confirmed using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, with ≥98% purity as a baseline for pharmacological studies. For novel derivatives, additional characterization (e.g., X-ray crystallography) is advised. Known compounds should reference established protocols from peer-reviewed literature, such as the isolation procedures for indole alkaloids from Uncaria rhynchophylla . Experimental details, including solvent systems and chromatographic conditions, must be explicitly documented to ensure reproducibility, per guidelines in Beilstein Journal of Organic Chemistry .

Q. How can researchers design in vitro assays to evaluate this compound’s cytotoxicity while minimizing non-specific effects?

  • Methodological Answer : Use cell viability assays (e.g., CCK-8 or MTT) with rigorous controls:

  • Dose-range testing : 0–80 μM this compound, with 24–72 hr exposure periods to capture time-dependent effects .
  • Cell line selection : Include cancer-specific (e.g., NCI-H1299 lung cancer, MDA-MB-453 breast cancer) and normal cell lines (e.g., Hs 578Bst breast cells) to assess selectivity .
  • Normalization : β-actin or GAPDH should serve as loading controls in Western blotting to validate protein expression changes (e.g., Cyclin E, CDK2) .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s inhibition of cancer cell proliferation, and how can these pathways be experimentally validated?

  • Methodological Answer : Focus on cell cycle arrest and apoptosis pathways:

  • Cell cycle analysis : Use flow cytometry to quantify G1/S or G2/M phase arrest. For example, this compound reduces Cyclin B1 and CDK1 in MDA-MB-453 cells, implicating G2/M arrest .
  • Apoptosis markers : Measure cleaved caspase-3/9 and PARP via Western blot. This compound upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2 in a dose-dependent manner .
  • Pathway inhibition : Employ siRNA knockdown of targets (e.g., CDK2) to confirm mechanistic specificity .

Q. How should researchers address contradictions in this compound’s dose-response data across different cancer models?

  • Methodological Answer : Contradictions may arise from cell-type-specific sensitivity or assay conditions. Strategies include:

  • Meta-analysis : Compare IC50 values across studies (e.g., 40 μM in NCI-H1299 vs. 20 μM in MDA-MB-453) to identify trends .
  • Standardized protocols : Adopt consistent exposure times, serum concentrations, and passage numbers for cells.
  • Mechanistic follow-up : Use transcriptomics or proteomics to identify differential pathway activation (e.g., oxidative stress in lung vs. mitochondrial dysfunction in breast cancer) .

Q. What in vivo models are appropriate for evaluating this compound’s antitumor efficacy and toxicity?

  • Methodological Answer : Prioritize orthotopic or patient-derived xenograft (PDX) models for translational relevance:

  • Dosing : Administer this compound intraperitoneally (5–20 mg/kg) based on prior pharmacokinetic studies .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) to assess safety.
  • Biomarker validation : Corrogate tumor shrinkage with apoptotic markers (e.g., serum caspase-3) from in vitro findings .

Methodological & Analytical Questions

Q. How can the PICOT framework be applied to formulate clinical-translational research questions for this compound?

  • Methodological Answer : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses:

  • Example : “In patients with triple-negative breast cancer (P), does this compound adjuvant therapy (I) compared to paclitaxel (C) reduce tumor recurrence (O) within 24 months (T)?”
  • Support : Align outcomes with measurable biomarkers (e.g., Ki-67 reduction) from preclinical data .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with existing chemotherapeutics?

  • Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method):

  • Design : Test this compound with cisplatin or doxorubicin in a matrix of concentrations (e.g., 0–40 μM).
  • Analysis : Calculate CI values (<1 = synergy) and generate isobolograms. Replicate experiments ≥3 times to ensure power .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies, particularly in phytochemical extraction?

  • Methodological Answer : Follow the ARRIVE guidelines for preclinical reporting:

  • Extraction details : Specify plant sources (e.g., geographic origin of Uncaria rhynchophylla), extraction solvents (e.g., ethanol vs. methanol), and lyophilization protocols .
  • Data sharing : Deposit raw Western blot images and spectral data in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.